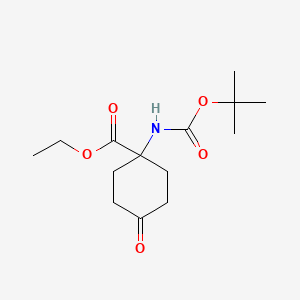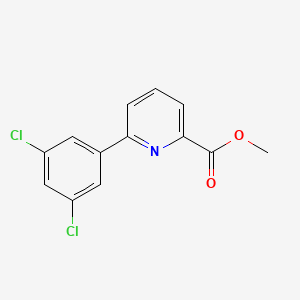
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate” is a chemical compound with the molecular formula C13H9Cl2NO2 . It has a molecular weight of 282.12 . The compound is also known as "Methyl 6-(3,5-dichlorophenyl)picolinate" .
Molecular Structure Analysis
The molecular structure of “Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate” can be represented by the InChI code: 1S/C13H9Cl2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3 . This indicates the connectivity and hydrogen placement in the molecule .Applications De Recherche Scientifique
Metabolic Enzyme Induction
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate derivatives have been explored for their role in influencing metabolic enzyme activity. For instance, studies have shown that sulfur-containing metabolites of chlorinated benzenes, which are structurally related, can increase the activity of hepatic microsomal drug-metabolizing enzymes in rats. These metabolites, including 3,5-dichlorophenyl methyl sulfide and its oxidized compounds, elevate the activity of enzymes like aniline hydroxylase and aminopyrine N-demethylase, alongside increasing the content of cytochromes P-450 and b5 in rat liver microsomes. Such activities are indicative of the compound's potential influence on hepatic enzyme induction and its subsequent effects on metabolism and pharmacokinetics of various drugs (Kimura et al., 1983).
Cardiovascular Effects
Derivatives of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate, especially those resembling dihydropyridine structures, have been investigated for their potential cardiovascular effects. A study synthesizing 4-aryl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives showcased their ability to bind to Ca2 channels in rat cerebral cortex membranes, exhibit coronary vasodilator effects in isolated guinea pig hearts, and demonstrate antihypertensive activity in spontaneously hypertensive rats. These findings underscore the therapeutic potential of these compounds in cardiovascular diseases, highlighting their ability to modulate calcium channels and influence vascular tone (Adachi et al., 1988).
Antihypertensive Properties
Further exploring the cardiovascular implications, certain compounds structurally related to Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate have been noted for their antihypertensive properties. Specifically, studies on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including acyl amide analogues, revealed significant oral antihypertensive activity in spontaneously hypertensive rats. These studies contribute to understanding the structural and functional relationship of these compounds and their potential application in managing hypertension (Blankley et al., 1983).
Safety And Hazards
In case of skin or eye contact, or if ingested or inhaled, it is recommended to wash with copious amounts of water and seek medical attention . The compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels .
Propriétés
IUPAC Name |
methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALFBMVBWDYQDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742829 |
Source


|
| Record name | Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate | |
CAS RN |
1361876-17-6 |
Source


|
| Record name | Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

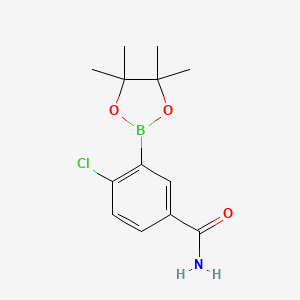
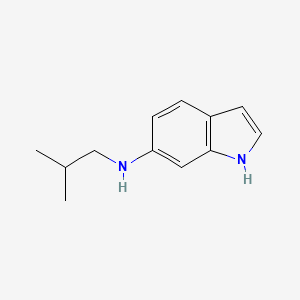
![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)
![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)
![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)
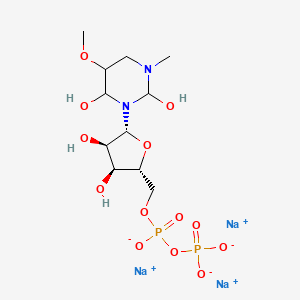

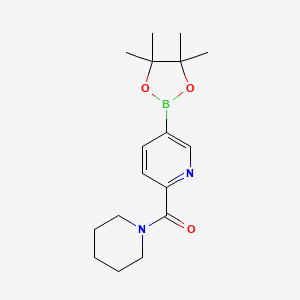
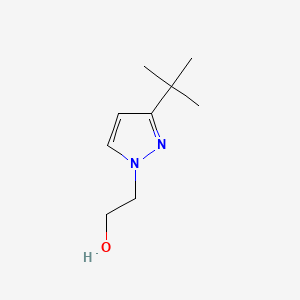

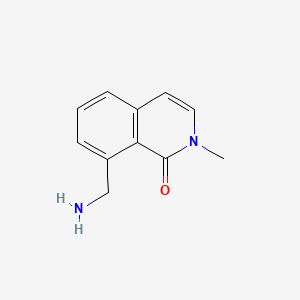
![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)

